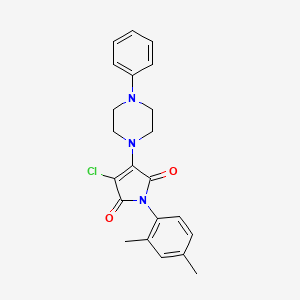

3-chloro-1-(2,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

3-chloro-1-(2,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-15-8-9-18(16(2)14-15)26-21(27)19(23)20(22(26)28)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUESKVOUDZIKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360832 | |

| Record name | 3-chloro-1-(2,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6158-04-9 | |

| Record name | 3-chloro-1-(2,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-chloro-1-(2,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione exhibit significant antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial in the treatment of depression and anxiety disorders. Studies have shown that derivatives of this compound can interact with serotonin receptors (5-HT) and dopamine receptors (D2), suggesting potential as novel antidepressants .

Antitumor Properties

The compound has also been evaluated for its antitumor effects. Preliminary studies demonstrated that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in malignant cells. This property positions it as a candidate for further development in cancer therapeutics .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. Its ability to modulate neurotransmitter systems could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. Ongoing research is focusing on its mechanisms of action in neuronal cell survival and function .

Receptor Binding Studies

Pharmacological studies have highlighted the compound’s affinity for various receptors, including serotonin and dopamine receptors. Binding assays indicate that it may serve as a lead compound for developing drugs targeting these receptor systems. Its structural features allow for modifications that could enhance selectivity and potency against specific receptor subtypes .

Behavioral Studies

Behavioral assays in animal models have shown that administration of this compound can produce effects similar to established antidepressants. These findings support its potential use as a therapeutic agent and warrant further investigation into its efficacy and safety profile .

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its application in synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable bonds with various substrates makes it a candidate for creating advanced materials with specific electrical or optical properties .

Nanotechnology Applications

In nanotechnology, derivatives of this compound are being explored for drug delivery systems due to their ability to encapsulate therapeutic agents effectively. The piperazine group enhances solubility and bioavailability, making these compounds suitable for formulating nanoparticles aimed at targeted drug delivery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrole-2,5-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparisons

Notes:

- Substituent Effects : The target compound’s 2,4-dimethylphenyl group likely enhances lipophilicity compared to halogenated aryl groups (e.g., dichlorophenyl in SB216763). The phenylpiperazine moiety may improve solubility in polar solvents relative to morpholinyl (RI-1) or methoxyethyl (compound 11) groups.

- Synthetic Efficiency : Yields for similar compounds range widely (11.5–38.1% in ), suggesting that the target compound’s synthesis may require optimization for scalability.

Pharmacokinetic and Toxicity Considerations

- RI-1 : Shows cytotoxicity at concentrations >30 μM, limiting its therapeutic window .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-chloro-1-(2,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione, and how can purity be validated?

The synthesis of maleimide-based pyrrole-diones typically involves multi-step reactions, including cyclocondensation of substituted anilines with maleic anhydride derivatives, followed by halogenation and piperazine substitution. For example, analogous compounds like SB216763 and RI-1 are synthesized via nucleophilic substitution on chlorinated pyrrole-dione intermediates . Purity validation requires gradient HPLC (e.g., ≥98% purity via C18 columns) combined with spectroscopic techniques (¹H/¹³C NMR, HRMS) to confirm structural integrity. Residual solvents should be quantified using GC-MS .

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is the gold standard. Challenges include low crystal quality due to flexible piperazine substituents and Cl/CH₃ groups, which may reduce diffraction resolution. Anisotropic displacement parameters for heavy atoms (Cl) and hydrogen bonding analysis are critical. SHELXTL or OLEX2 interfaces can aid in refining disordered regions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Fluorescence polarization (FP) assays or AlphaScreen® platforms are effective for screening interactions with target proteins (e.g., kinases or DNA repair enzymes). For example, RI-1 (a structural analog) was identified via FP screening for Rad51 inhibition . Dose-response curves (IC₅₀ determination) and counter-screening against related enzymes (e.g., GSK-3β for off-target effects) are essential .

Advanced Research Questions

Q. How does the 2,4-dimethylphenyl substituent influence binding affinity compared to other aryl groups in analogous pyrrole-diones?

Comparative molecular docking (e.g., AutoDock Vina) and MD simulations reveal steric and electronic effects. The 2,4-dimethylphenyl group enhances hydrophobic interactions in protein pockets but may reduce solubility. For instance, replacing dichlorophenyl (as in SB216763) with dimethylphenyl alters binding to GSK-3β’s ATP pocket, requiring free energy perturbation (FEP) calculations to quantify ΔΔG values .

Q. What experimental strategies address contradictory data in Rad51 vs. GSK-3β inhibition studies?

Discrepancies may arise from assay conditions (e.g., ATP concentrations) or cellular context. Orthogonal validation via:

- Cellular thermal shift assays (CETSA) to confirm target engagement.

- CRISPR/Cas9 knockout models to isolate pathway-specific effects.

For example, SB216763 shows dual roles in GSK-3β inhibition and aryl hydrocarbon receptor agonism, necessitating mechanistic deconvolution .

Q. How can metabolic stability and toxicity be profiled for this compound in preclinical models?

- In vitro hepatotoxicity : Use primary rat hepatocytes or HepG2 cells to assess CYP450 inhibition (e.g., CYP3A4/2D6) and glutathione depletion.

- In vivo PK/PD : Administer via IP/IV routes in rodents, with LC-MS/MS quantification of plasma/tissue levels. RI-1 analogs show t₁/₂ <2 hours, requiring prodrug strategies .

Q. What computational tools predict off-target interactions for this structurally complex molecule?

- PharmaDB and ChEMBL for similarity searching.

- DeepChem’s graph convolutional networks to predict binding to non-obvious targets (e.g., serotonin receptors due to the piperazine moiety).

- PAINS filters to exclude pan-assay interference substructures .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

Case study: SB216763 exhibits nanomolar GSK-3β inhibition in vitro but limited brain penetration in vivo. Strategies:

Q. Why do antiproliferative effects vary across cancer cell lines?

Heterogeneity in target expression (e.g., Rad51 in BRCA-mutated vs. wild-type cells). Solutions:

- Biomarker stratification : RNA-seq or IHC for Rad51/GSK-3β levels.

- Combinatorial screens : Pair with PARP inhibitors (BRCA-mutant models) or Wnt agonists (GSK-3β-dependent tumors) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.